3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the CAS Number: 565166-97-4 . It has a molecular weight of 431.9 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(benzyl-2-methoxyanilino)sulfonyl]-4-chlorobenzoic acid . The InChI code for this compound is 1S/C21H18ClNO5S/c1-28-19-10-6-5-9-18(19)23(14-15-7-3-2-4-8-15)29(26,27)20-13-16(21(24)25)11-12-17(20)22/h2-13H,14H2,1H3,(H,24,25) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Toxicity Assessment
- Toxic Properties Study : Benzoic acid derivatives, including 4-chlorobenzoic acid, have been evaluated for their toxic properties. A study by Gorokhova et al. (2020) indicated that 4-chlorobenzoic acid is classified as moderately hazardous. The study also found significant changes in urea concentration, aminotransferase activity, and a decrease in catalase activity, particularly pronounced with 4-chlorobenzoic acid, suggesting a substantial effect on the hepatorenal system (Gorokhova et al., 2020).
Chemical Decomposition and Synthesis
- Photolytic Decomposition : A study on the photolytic decomposition of indapamide mentioned the formation of 3-sulfamoyl-4-chlorobenzoic acid as one of the decomposition products (Davis et al., 1979).
- Drug Synthesis : Smirnov and Simerzina (1997) analyzed the diuretic properties of 3-sulfamoyl-4-chlorobenzoic acid amides, which underscores the chemical's potential in pharmaceutical synthesis (Smirnov & Simerzina, 1997).
Advanced Material Research
- Polyaniline Doping : Research by Amarnath and Palaniappan (2005) investigated benzoic acid and its derivatives, including 4-chlorobenzoic acid, as dopants for polyaniline. This study highlights the utility of these compounds in advanced materials technology (Amarnath & Palaniappan, 2005).
Environmental Impact Studies
- Photodecomposition Studies : Crosby and Leitis (1969) conducted studies on chlorobenzoic acids' photodecomposition, which is relevant to understanding the environmental impact of these compounds (Crosby & Leitis, 1969).
Solute Transfer Research
- Solute Transfer Correlations : A study by Hart et al. (2015) involving benzoic acid derivatives, including 4-chlorobenzoic acid, provided insights into solute transfer into 2-methoxyethanol, contributing to the understanding of solute-solvent interactions in chemistry (Hart et al., 2015).
Safety and Hazards
The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-[benzyl-(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c1-28-19-10-6-5-9-18(19)23(14-15-7-3-2-4-8-15)29(26,27)20-13-16(21(24)25)11-12-17(20)22/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENXCUQVFCUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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